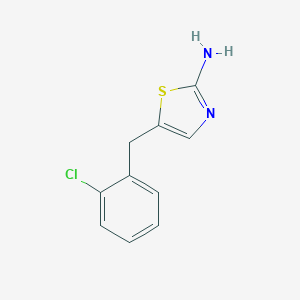

5-(2-Chloro-benzyl)-thiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSAJPPZQCIVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 5-(2-Chloro-benzyl)-thiazol-2-ylamine . We delve into the mechanistic underpinnings of the synthetic strategy, centered around the robust Hantzsch thiazole synthesis, and offer detailed, step-by-step protocols for its preparation and purification. Furthermore, this document outlines a complete workflow for structural elucidation and purity confirmation using modern spectroscopic and chromatographic techniques, including NMR, IR, and Mass Spectrometry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this and related heterocyclic compounds.

Introduction: The Scientific Imperative

The 2-Aminothiazole Scaffold: A Cornerstone of Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with thiazole derivatives occupying a position of particular importance.[1] The 2-aminothiazole ring system is a bioisostere of various natural and synthetic molecules, enabling favorable interactions with a multitude of biological targets.[2] Its rigid, planar structure and hydrogen-bonding capabilities contribute to its role as a versatile pharmacophore in drugs targeting kinases, microbial enzymes, and cellular signaling pathways.[2][4]

Significance of the 5-(2-Chloro-benzyl) Moiety

The functionalization of the thiazole core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl group at the C5 position, specifically a 2-chloro-substituted variant, introduces several critical features. The benzyl group can engage in hydrophobic or π-stacking interactions within a target's binding pocket, while the chlorine atom acts as a lipophilic and electron-withdrawing group, potentially enhancing membrane permeability and altering the electronic profile of the entire molecule. Such modifications are crucial in lead optimization campaigns to improve biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Synthesis Strategy: The Hantzsch Reaction

The cornerstone for the synthesis of 5-(2-Chloro-benzyl)-thiazol-2-ylamine is the Hantzsch thiazole synthesis, a classic and highly reliable cyclocondensation reaction.[6][7] This method involves the reaction of an α-haloketone with a thiourea. The choice of this pathway is dictated by the high yields and ready availability of the required starting materials.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. Initially, the sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-haloketone's carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole ring. The reaction is typically conducted in a protic solvent like ethanol to facilitate proton transfers throughout the process.

Synthetic Pathway Overview

The synthesis is a two-step process starting from commercially available 1-(2-chlorophenyl)propan-2-one. This ketone must first be halogenated at the α-position to generate the key α-haloketone intermediate, which is then reacted with thiourea to form the target molecule.

Experimental Protocols: Synthesis

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 1-chloro-3-(2-chlorophenyl)propan-2-one (Intermediate)

This protocol outlines the α-halogenation of the starting ketone. Sulfuryl chloride is an effective chlorinating agent for this purpose.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-chlorophenyl)propan-2-one (10.0 g, 59.3 mmol) in 100 mL of dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (8.8 g, 65.2 mmol, 1.1 eq) dropwise over 20 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions such as dichlorination.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-haloketone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-(2-Chloro-benzyl)-thiazol-2-ylamine (Final Product)

This procedure is a direct application of the Hantzsch thiazole synthesis.[8]

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude 1-chloro-3-(2-chlorophenyl)propan-2-one (approx. 59.3 mmol) and thiourea (5.0 g, 65.2 mmol, 1.1 eq).

-

Solvent Addition: Add 120 mL of absolute ethanol. Causality Note: Ethanol serves as an ideal solvent that readily dissolves the reactants and facilitates the necessary proton transfers in the reaction mechanism.

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 8-12 hours. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted thiourea and other impurities. The product can be further purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield off-white to pale yellow crystals.

-

Drying and Yield: Dry the purified crystals in a vacuum oven at 40-50 °C. Record the final mass and calculate the percentage yield.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product's structure.[9][10]

Analytical Workflow

Summary of Expected Spectroscopic Data

The following table summarizes the anticipated data for 5-(2-Chloro-benzyl)-thiazol-2-ylamine, based on its structure and data from analogous compounds.[4][11][12]

| Technique | Parameter | Expected Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.4-7.2 ppm | Multiplet, 4H, Aromatic protons (chlorophenyl ring) |

| (DMSO-d₆, 400 MHz) | ~7.0 ppm | Singlet, 2H, -NH₂ (amine protons, D₂O exchangeable) | |

| ~6.8 ppm | Singlet, 1H, Thiazole C4-H | ||

| ~4.1 ppm | Singlet, 2H, Benzylic -CH₂- | ||

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | C2 (Carbon attached to -NH₂) |

| (DMSO-d₆, 100 MHz) | ~140-125 ppm | Aromatic and Thiazole carbons (C4, C5) | |

| ~35 ppm | Benzylic -CH₂- | ||

| FT-IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ | N-H stretching (asymmetric & symmetric) |

| (ATR) | 3100-3000 cm⁻¹ | Aromatic C-H stretching | |

| ~1630 cm⁻¹ | N-H scissoring | ||

| ~1550 cm⁻¹ | C=N stretching (thiazole ring) | ||

| ~750 cm⁻¹ | C-Cl stretching | ||

| Mass Spec. | m/z | 225.03 | [M+H]⁺ for C₁₀H₁₀ClN₂S⁺ |

| (ESI+) | Calculated Exact Mass: 225.0253 |

Detailed Characterization Methodologies

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and allows for the clear observation of exchangeable NH protons.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

4.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands corresponding to the key functional groups as listed in the data table.

4.3.3 Mass Spectrometry (MS) [11]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap for high-resolution mass spectrometry (HRMS).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

This guide has detailed a reliable and reproducible pathway for the synthesis of 5-(2-Chloro-benzyl)-thiazol-2-ylamine via the Hantzsch thiazole synthesis. By following the outlined experimental protocols for synthesis, purification, and characterization, researchers can confidently prepare this valuable heterocyclic building block. The comprehensive analytical workflow provides a robust framework for structural verification and purity assessment, ensuring the material's quality for subsequent applications in medicinal chemistry and drug discovery programs.

References

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.

- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.

- (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate.

- 5-(2-Chloro-benzyl)-thiazol-2-ylamine. Matrix Scientific.

- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.

- Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide. Benchchem.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.

- General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.

- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Benchchem.

- Thiazole synthesis. Organic Chemistry Portal.

- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland.

- Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Cytology and Genetics.

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

Abstract

Direct experimental data on the mechanism of action of 5-(2-Chloro-benzyl)-thiazol-2-ylamine is not extensively available in public literature. However, its core structure, the 2-aminothiazole scaffold, is a well-established pharmacophore in modern medicinal chemistry, recognized for its diverse biological activities.[1][2][3][4][5] This guide synthesizes information from extensive research on 2-aminothiazole derivatives to propose a putative mechanism of action for 5-(2-Chloro-benzyl)-thiazol-2-ylamine. We hypothesize that this compound functions as a kinase inhibitor, a common mechanism for this class of molecules.[3][6][7][8][9][10] This document will provide a comprehensive overview of the rationale behind this hypothesis, outline a detailed experimental plan to validate it, and present the necessary protocols and data interpretation frameworks for researchers in drug discovery and development.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminothiazole moiety is a key structural feature in numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][5][11][12] A significant portion of the therapeutic efficacy of 2-aminothiazole derivatives stems from their ability to act as kinase inhibitors.[3][6][7][8][9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

Structurally, the 2-aminothiazole core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and competitively inhibit their activity.[9] The specific substitutions on the thiazole ring dictate the binding affinity and selectivity towards different kinases. In the case of 5-(2-Chloro-benzyl)-thiazol-2-ylamine, the 2-chloro-benzyl group at the 5-position is expected to play a crucial role in establishing specific interactions within the kinase active site, thereby determining its target profile.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent and Aurora Kinases

Based on extensive literature on structurally related 2-aminothiazole derivatives, we propose that 5-(2-Chloro-benzyl)-thiazol-2-ylamine is a potent inhibitor of one or more kinases involved in cell cycle regulation and proliferation. The most probable targets include:

-

Cyclin-Dependent Kinases (CDKs): Numerous 2-aminothiazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[6][7][9][13][14] These kinases are central to the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][13][14] The inhibition of CDK2 by 2-aminothiazole derivatives has been shown to reduce the phosphorylation of key substrates like the retinoblastoma protein (RB), leading to G1 phase arrest.[6][14]

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are essential for mitotic progression.[1][10] Overexpression of these kinases is common in many cancers and is associated with tumorigenesis.[1][10] Several 2-aminothiazole derivatives have been identified as selective inhibitors of Aurora kinases, leading to defects in mitosis and subsequent cell death.[1][8][10][15][16]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Some 2-aminothiazole scaffolds have been found to inhibit VEGFRs, which are key regulators of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[11][17][18][19]

Given the prevalence of these targets for the 2-aminothiazole scaffold, our primary hypothesis is that 5-(2-Chloro-benzyl)-thiazol-2-ylamine exerts its biological effects through the inhibition of CDKs and/or Aurora kinases, leading to cell cycle arrest and anti-proliferative activity.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway targeted by 5-(2-Chloro-benzyl)-thiazol-2-ylamine.

Caption: Hypothesized inhibition of CDK and Aurora kinase pathways.

Experimental Validation Plan

To rigorously test our hypothesis, a multi-pronged experimental approach is required. The following sections detail the key experiments, from initial screening to in-depth cellular and biochemical assays.

Experimental Workflow

The overall workflow for validating the mechanism of action is depicted below.

Caption: Experimental workflow for mechanism of action validation.

Step-by-Step Methodologies

-

Objective: To identify the primary kinase targets of 5-(2-Chloro-benzyl)-thiazol-2-ylamine from a large, unbiased panel.

-

Protocol:

-

Synthesize and purify 5-(2-Chloro-benzyl)-thiazol-2-ylamine to >98% purity, confirmed by HPLC and NMR.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 human kinases at a fixed concentration (e.g., 1 µM).

-

The assay format is typically a radiometric (33P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

-

Data is reported as the percentage of inhibition relative to a control (DMSO).

-

-

Objective: To quantify the potency of the compound against the top candidate kinases identified in the initial screen.

-

Protocol:

-

For each "hit" kinase (e.g., >50% inhibition in the primary screen), perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of 5-(2-Chloro-benzyl)-thiazol-2-ylamine, typically from 10 µM to 0.1 nM.

-

Perform the kinase assay for each concentration in triplicate.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

-

Objective: To confirm target engagement in a cellular context and to observe the phenotypic effects of kinase inhibition.

-

Cell Viability Assay:

-

Plate cancer cell lines with known dependencies on the identified target kinases (e.g., MCF-7 for CDK4/6, HCT116 for Aurora A/B) in 96-well plates.

-

Treat the cells with a range of concentrations of 5-(2-Chloro-benzyl)-thiazol-2-ylamine for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Target Phosphorylation Western Blot:

-

Treat the selected cell lines with the compound at concentrations around its GI50 for a short period (e.g., 2-24 hours).

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe the membranes with antibodies against the phosphorylated forms of key kinase substrates (e.g., phospho-Rb for CDK4/6, phospho-Histone H3 for Aurora B).

-

Use antibodies against the total protein as a loading control. A reduction in the phosphorylated substrate indicates target engagement.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase is indicative of the inhibition of a cell cycle kinase.

-

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Parameter | Value |

| Biochemical Potency | |

| CDK2 IC50 | e.g., 50 nM |

| CDK4 IC50 | e.g., 25 nM |

| Aurora A IC50 | e.g., 100 nM |

| Aurora B IC50 | e.g., 75 nM |

| Cellular Activity | |

| MCF-7 GI50 | e.g., 200 nM |

| HCT116 GI50 | e.g., 150 nM |

| Cell Cycle Arrest (HCT116) | |

| % Cells in G2/M (24h) | e.g., 70% |

Expected Outcomes and Interpretation

-

High Potency against CDKs and Aurora Kinases: If the IC50 values for these kinases are in the low nanomolar range, it would strongly support our primary hypothesis.

-

Correlation between Biochemical and Cellular Activity: The GI50 values in cancer cell lines should be in a similar range to the biochemical IC50 values, suggesting that the anti-proliferative effect is driven by the inhibition of the target kinases.

-

Reduction in Substrate Phosphorylation: A dose-dependent decrease in the phosphorylation of Rb and/or Histone H3 in treated cells would provide direct evidence of target engagement in a cellular environment.

-

Specific Cell Cycle Arrest: Inhibition of CDKs would be expected to cause a G1 phase arrest, while inhibition of Aurora kinases would lead to a G2/M arrest. The observed cell cycle phenotype will help to pinpoint the primary mechanism of action.

Conclusion

While direct evidence for the mechanism of action of 5-(2-Chloro-benzyl)-thiazol-2-ylamine is currently lacking, its structural similarity to a well-established class of kinase inhibitors provides a strong foundation for a hypothesized mechanism. The proposed experimental plan outlines a clear and logical path to validating this hypothesis, from broad, unbiased screening to detailed cellular characterization. The successful execution of these studies would not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships of 2-aminothiazole derivatives as potent and selective kinase inhibitors.

References

-

Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., ... & Webster, K. R. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905-3927. [Link]

-

Hirai, H., Shimomura, T., Kobayashi, M., Eguchi, T., Taniguchi, E., Fukasawa, K., ... & Iwasawa, Y. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cancer science, 101(4), 1078-1084. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2019). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Bioorganic & medicinal chemistry letters, 29(17), 2415-2420. [Link]

-

Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3926-3935. [Link]

-

Fairchild, C. R., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

-

Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287-44311. [Link]

-

El-Sayed, M. A., & Al-Rashood, S. T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

-

Betzi, S., Alam, R., Patriot, A., Pinsas, R., Chira, C., Roch, A., ... & Morelli, X. (2016). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 59(15), 7114-7132. [Link]

-

Andersen, C. B., Wan, Y., Chang, J. W., Riggs, B., Lee, C., Liu, Y., ... & Gray, N. S. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS chemical biology, 3(3), 180-192. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]

-

El-Sayed, M. A., & Al-Rashood, S. T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Kumar, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Indian Chemical Society, 98(1), 100004. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed, 8(46), 44287-44311. [Link]

-

Keri, R. S., & Sasidhar, B. S. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

-

El-Naggar, A. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1335. [Link]

-

ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]

-

ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]

-

El-Hashash, M. A., & El-Gazzar, M. G. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini reviews in medicinal chemistry, 18(1), 53-73. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

-

Eldehna, W. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627-646. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]

- 18. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 19. dovepress.com [dovepress.com]

A Strategic Guide to the Biological Activity Screening of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

Abstract

The identification of novel bioactive molecules is the foundational step in modern drug discovery. This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of a novel chemical entity (NCE), using "5-(2-Chloro-benzyl)-thiazol-2-ylamine" as a representative candidate. In the absence of pre-existing biological data, this document provides a logical, field-proven workflow, beginning with computational prediction and progressing through primary, secondary, and mechanistic assays. The protocols and decision-making frameworks described herein are designed to maximize the efficiency of hit identification and validation, providing researchers, scientists, and drug development professionals with a robust roadmap for characterizing NCEs.

Introduction

5-(2-Chloro-benzyl)-thiazol-2-ylamine represents a novel chemical structure with undetermined biological potential. Embarking on the characterization of such a compound requires a systematic approach that is both resource-efficient and scientifically rigorous. A haphazard screening process risks generating misleading data and wasting valuable resources. Therefore, a structured screening cascade is paramount. This guide details a workflow designed to first broadly assess the compound's bioactivity and then progressively refine our understanding of its specific mechanism of action (MoA) and therapeutic potential. The core philosophy is to build a self-validating system of experiments, where each stage informs the design and interpretation of the next.

Part 1: Foundational Assessment - In Silico Profiling

Before committing to resource-intensive wet-lab experiments, computational methods provide a critical first pass to predict the compound's likely behavior. These in silico tools leverage vast databases of known compounds to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential biological targets.[1][2][3]

Rationale: This step is a cost-effective risk mitigation strategy. By identifying potential liabilities (e.g., predicted toxicity, poor solubility) or promising target classes early, the subsequent experimental design can be more focused and intelligent.[2][4]

Recommended Tools & Workflow:

-

ADMET Prediction: Utilize free web servers such as SwissADME or pkCSM to predict key physicochemical properties, pharmacokinetics (e.g., blood-brain barrier permeability, P-glycoprotein substrate potential), and toxicity risks (e.g., hERG inhibition, mutagenicity).[2][5]

-

Target Prediction: Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of plausible protein targets based on structural similarity to known ligands.

Data Presentation: Predicted Properties of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

| Parameter Category | Predicted Property | Value/Prediction | Implication for Screening |

| Physicochemical | Molecular Weight | ~238.7 g/mol | Favorable (within Lipinski's Rule of 5) |

| LogP | ~3.5 | Moderate lipophilicity; may have good membrane permeability | |

| Solubility | Moderately Soluble | May require DMSO for stock solutions; check for precipitation in aqueous assay buffers | |

| Pharmacokinetics | GI Absorption | High | Good candidate for oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity; consider neurological cell lines/assays | |

| Druggability | Lipinski's Rule of 5 | 0 Violations | Good drug-like properties |

| Toxicity | hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity |

| Ames Mutagenicity | Low Probability | Reduced risk of genotoxicity |

Note: These are hypothetical values for illustrative purposes. Actual predictions must be run using the compound's structure.

Part 2: The Primary Screening Cascade

The goal of primary screening is to cast a wide net and determine if the compound exhibits any biological activity at a single, high concentration (typically 10-50 µM). This phase prioritizes throughput and sensitivity to detect any potential "hits."

Workflow: From Compound to Confirmed Hit

The overall strategy follows a logical progression from broad, cell-based assays to more specific, target-focused investigations.

Caption: High-level workflow for NCE biological activity screening.

A. Foundational Cytotoxicity and Viability Assays

Causality: The first essential question is whether the compound affects cell health. A highly cytotoxic compound might be a candidate for oncology, while a non-toxic compound is required for most other therapeutic areas. These assays are foundational because their results dictate the concentration range for all subsequent cell-based experiments.

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, making it ideal for high-throughput screening (HTS).[6][7][8][9] The "add-mix-measure" format simplifies the process and reduces pipetting errors.[6][9]

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of relevant cell lines (e.g., a cancer line like HeLa, a normal fibroblast line like MRC-5, and a specialized line suggested by in silico predictions) into opaque-walled 96-well or 384-well plates at a pre-determined optimal density.[10]

-

Compound Treatment: Prepare a stock solution of 5-(2-Chloro-benzyl)-thiazol-2-ylamine in 100% DMSO. Dilute this stock to create a working solution for a final assay concentration of 10 µM (ensure final DMSO concentration is ≤0.5% to avoid solvent toxicity). Add the compound to the experimental wells. Include vehicle-only (DMSO) controls and no-cell background controls.[8]

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8][10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[10] c. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[8][10] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle (DMSO) controls (representing 100% viability). A significant reduction in signal (e.g., >50%) indicates a cytotoxic or anti-proliferative effect and qualifies the compound as a "hit."

Alternative Protocol: MTT Assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[11][12][13] While cost-effective, it requires an additional solubilization step and can be confounded by compounds that interfere with cellular redox potential.[12]

B. Phenotypic Screening

Causality: Phenotypic screening identifies compounds based on their effect on the whole biological system (a cell's morphology or function) without a priori knowledge of the target.[14][15][16] This is a powerful, unbiased approach to discovering compounds with novel mechanisms of action, especially when the underlying disease biology is complex or poorly understood.[14][17]

Workflow: High-Content Imaging (HCI)

-

Assay Design: Select a cell line and a set of fluorescent markers relevant to a specific disease phenotype (e.g., nuclear translocation of a transcription factor, mitochondrial morphology, or neurite outgrowth).

-

Execution: Treat cells with the compound as described above.

-

Imaging: Use an automated high-content imaging system to capture multi-channel images of the cells.

-

Analysis: Employ image analysis software to quantify dozens of cellular features (e.g., intensity, texture, shape). A statistically significant deviation from the vehicle control on a key phenotypic parameter constitutes a hit.

Part 3: Hit Validation and Mechanism of Action (MoA) Elucidation

A hit from a primary screen is merely a starting point. This phase is dedicated to confirming the activity, determining its potency, and beginning the investigation into how it works.

A. Dose-Response Analysis and IC50 Determination

Causality: A single-point screen is prone to false positives. A dose-response experiment is the gold standard for confirming activity. It demonstrates that the biological effect is dependent on the compound's concentration and allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of potency.[18][19][20]

Step-by-Step Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

-

Treatment: Treat the cells with this concentration range (e.g., from 100 µM down to ~5 nM).

-

Assay Performance: Perform the same viability or phenotypic assay used in the primary screen.

-

Data Analysis: a. Normalize the data to positive (100% effect) and negative (0% effect) controls. b. Plot the percent inhibition versus the log10 of the molar concentration of the compound.[18] c. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).[21][22] d. The IC50 is the concentration at which the response is reduced by 50%.[18][19]

B. Target Engagement and Validation

Causality: Once a potent cellular effect is confirmed, it is crucial to verify that the compound physically interacts with its predicted or identified target within the cell. This confirms that the observed phenotype is a direct result of on-target activity.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells or cell lysates.[23] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[24][25][]

Caption: Decision-making workflow following a primary screening hit.

Step-by-Step Methodology:

-

Treatment: Treat intact cells with the compound (at ~10x IC50) and a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell suspension across a temperature gradient (e.g., 40°C to 70°C).[23]

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein via centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

-

Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating stabilization and direct binding.[27]

Alternative Target Engagement Assays:

-

Bioluminescence Resonance Energy Transfer (BRET): This assay measures protein-protein interactions in live cells.[28][29][30] If the compound is expected to disrupt or enhance an interaction, a target protein can be fused to a luciferase donor and its partner to a fluorescent acceptor.[29][31] A change in the BRET signal upon compound addition indicates target engagement.[30]

-

Biochemical Assays: If the target is a known enzyme (e.g., a kinase), direct enzymatic assays can be performed.[32][33][34] These assays measure the conversion of a substrate to a product and can determine if the compound has an inhibitory or activating effect.[33][35] For GPCRs, assays measuring second messengers like cAMP or calcium flux are standard.[36][37][38][39][40]

C. Target Deconvolution

If the primary hit came from a phenotypic screen, the molecular target is unknown. Identifying this target is a critical, albeit challenging, step.[41][42][43]

Common Deconvolution Strategies:

-

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[41][43]

-

Genetic Approaches (CRISPR Screening): A genome-wide CRISPR knockout screen can identify genes that, when deleted, confer resistance to the compound's cytotoxic effect. The gene that is most enriched in the surviving population is likely the compound's target.[44][45]

-

Proteome-wide Thermal Shift Assays: Similar to CETSA, but the entire soluble proteome is analyzed by mass spectrometry to find which protein(s) are stabilized by the compound.[45]

Conclusion and Future Directions

This guide presents a systematic, multi-stage workflow for the biological characterization of a novel compound, 5-(2-Chloro-benzyl)-thiazol-2-ylamine. By progressing logically from in silico prediction to broad primary screening and finally to specific MoA and target validation studies, this strategy ensures that research efforts are focused and that data is robust and interpretable. A positive outcome from this cascade—a potent compound with a confirmed cellular mechanism and a validated target—provides a strong foundation for initiating a formal hit-to-lead medicinal chemistry program, ultimately paving the way for the development of a new therapeutic agent.

References

-

BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]

-

Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. National Center for Biotechnology Information (NCBI). [Link]

-

Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]

-

Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

-

The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. ResearchGate. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information (NCBI). [Link]

-

GPCR Assay Services. Reaction Biology. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Assaying Protein Kinase Activity with Radiolabeled ATP. National Center for Biotechnology Information (NCBI). [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

GPCR Assay Kits. Biocompare. [Link]

-

Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Von Arnim Lab, University of Tennessee. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

MTT (Assay protocol. Protocols.io. [Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Center for Biotechnology Information (NCBI). [Link]

-

Assessment of target engagement by thermal shift assay (TSA) screening. ResearchGate. [Link]

-

How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. InVivo Biosystems. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ResearchGate. [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. OAK - Open Access Archive. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. National Center for Biotechnology Information (NCBI). [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]

-

Phenotypic Screening. Creative Biolabs. [Link]

-

Phenotypic Approach to Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]

-

Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

-

Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

-

How to calculate IC50 for my dose response? ResearchGate. [Link]

-

Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. [Link]

Sources

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 8. promega.com [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 15. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 16. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 17. invivobiosystems.com [invivobiosystems.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 25. axxam.com [axxam.com]

- 27. researchgate.net [researchgate.net]

- 28. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]

- 29. berthold.com [berthold.com]

- 30. news-medical.net [news-medical.net]

- 31. researchgate.net [researchgate.net]

- 32. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. bellbrooklabs.com [bellbrooklabs.com]

- 35. In vitro kinase assay [protocols.io]

- 36. AddexBio Service - GPCRAssays [addexbio.com]

- 37. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 38. reactionbiology.com [reactionbiology.com]

- 39. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 40. biocompare.com [biocompare.com]

- 41. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 42. drughunter.com [drughunter.com]

- 43. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

A Technical Guide to Identifying the Kinase Targets of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. Within the landscape of kinase inhibitor development, the 2-aminothiazole moiety has emerged as a "privileged scaffold"—a molecular framework that frequently appears in potent, biologically active compounds. This is exemplified by the FDA-approved drug Dasatinib, a powerful pan-Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia, which features this core structure.

The compound 5-(2-Chloro-benzyl)-thiazol-2-ylamine belongs to this promising chemical class. Its structure, combining the 2-aminothiazole core with a substituted benzyl group, suggests a high likelihood of interaction with the ATP-binding pocket of various protein kinases. However, without empirical data, its specific targets within the human kinome remain unknown.

This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of the potential kinase targets of 5-(2-Chloro-benzyl)-thiazol-2-ylamine. As a Senior Application Scientist, the narrative will focus on the causal logic behind experimental choices, presenting a self-validating workflow from broad, computational predictions to definitive cellular and biochemical validation.

Part 1: Foundational Strategy - An Integrated Workflow for Target Identification

The identification of a small molecule's biological targets is a multi-step process that systematically narrows the field of possibilities from hundreds of potential candidates to a few high-confidence hits. This workflow is designed to maximize efficiency and rigor by integrating computational and experimental approaches. Each stage builds upon the last, providing an increasing level of evidence and detail.

Caption: Integrated workflow for kinase target identification.

Part 2: In Silico Target Prediction - Generating the Initial Hypotheses

Before committing to resource-intensive experimental work, computational methods can provide a valuable initial assessment of likely kinase targets.[1] These in silico techniques leverage the known structural information of kinases and their inhibitors to predict binding.[2][3]

Rationale and Causality

The primary assumption is that molecules with similar shapes and chemical properties will bind to similar protein targets. By comparing the 3D structure of 5-(2-Chloro-benzyl)-thiazol-2-ylamine to libraries of known kinase inhibitors and docking it into the crystal structures of various kinases, we can generate a prioritized list of potential targets.[4] This approach is cost-effective and rapidly narrows the scope for experimental validation.

Key Methodologies

-

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a kinase's ATP-binding site.[5] A scoring function then estimates the binding affinity. Docking the compound against a library of kinase crystal structures (available from the Protein Data Bank) can identify kinases for which it has a high predicted affinity.[2]

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding.[6] A pharmacophore model can be built from known inhibitors of a specific kinase and then used to screen our compound of interest to see if it matches the required features.[7][8]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D conformation of 5-(2-Chloro-benzyl)-thiazol-2-ylamine and assign appropriate atom types and charges using a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

-

Target Preparation: Select a panel of kinase crystal structures from the PDB. Prepare the structures by removing water molecules, adding hydrogens, and defining the binding site, typically centered on the co-crystallized ligand in the ATP pocket.

-

Docking Simulation: Use a docking program (e.g., GOLD, AutoDock) to systematically place the ligand into the defined binding site of each kinase.[5]

-

Scoring and Analysis: Rank the kinases based on the docking scores, which estimate binding free energy.[9] Visualize the top-scoring poses to ensure key interactions (e.g., hydrogen bonds to the kinase hinge region) are present.

Part 3: Large-Scale Experimental Screening - Casting a Wide Net

While in silico methods are predictive, experimental validation is essential. The most efficient way to survey the landscape of potential targets is through a large-scale kinome profiling screen.

Rationale and Causality

The human kinome consists of over 500 kinases. Testing our compound against each one individually would be impractical. Large-scale screening platforms allow for the simultaneous testing of a compound against hundreds of kinases in a single experiment, providing a broad view of its selectivity and identifying its most potent targets.[10]

Key Methodology: Competition Binding Assays

Services like Eurofins Discovery's KINOMEscan® platform utilize an active site-directed competition binding assay.[11][12][13] This technology measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified via qPCR.[14] A key advantage of this ATP-independent method is that it measures true thermodynamic binding affinity (dissociation constant, Kd), rather than IC50 values which can be dependent on ATP concentration.[11][14]

Caption: Principle of KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling

-

Compound Submission: Provide 5-(2-Chloro-benzyl)-thiazol-2-ylamine at a specified concentration (typically 1-10 µM) to the service provider.

-

Assay Performance: The compound is incubated with a panel of human kinases (e.g., the scanMAX panel of 468 kinases).[11]

-

Data Analysis: The results are reported as '% Control', where a lower percentage indicates stronger binding and displacement of the reference ligand. Hits are typically defined as compounds that yield a % Control value below a certain threshold (e.g., <10% or <35%). The output provides a comprehensive selectivity profile.

Part 4: Biochemical Validation and Selectivity Profiling

Once the primary hits are identified from the kinome screen, the next crucial step is to validate these interactions and quantify the compound's potency using an independent, activity-based enzymatic assay.

Rationale and Causality

A competition binding assay confirms binding, but an activity-based assay confirms functional inhibition of the enzyme's catalytic activity. This step is critical to ensure the compound is not merely binding to an allosteric site without affecting function. Determining the half-maximal inhibitory concentration (IC50) allows for the quantitative ranking of compound potency against the validated hits.

Key Methodology: ADP-Glo™ Kinase Assay

The Promega ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15][16] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.[17][18]

Experimental Protocol: IC50 Determination

-

Reagent Preparation: Prepare a reaction buffer containing the purified kinase of interest, its specific peptide substrate, and ATP at a concentration near its Km value.

-

Compound Titration: Prepare serial dilutions of 5-(2-Chloro-benzyl)-thiazol-2-ylamine (e.g., 10-point, 3-fold dilutions) in DMSO, and then add to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ADP Detection:

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

| Target Kinase | Predicted Binding (Docking Score) | Binding Affinity (KINOMEscan % Ctrl @ 1µM) | Functional Potency (IC50, nM) |

| Kinase A | -9.8 kcal/mol | 2.5% | 75 |

| Kinase B | -9.5 kcal/mol | 5.1% | 150 |

| Kinase C | -8.2 kcal/mol | 45.0% | >10,000 |

| Kinase D | -9.1 kcal/mol | 8.9% | 420 |

| (Note: Data are hypothetical examples for illustrative purposes) |

Part 5: Cellular Target Engagement and Downstream Pathway Analysis

Demonstrating that a compound inhibits a purified enzyme in a test tube is essential, but it is not sufficient. The ultimate goal is to modulate the kinase's activity within a living cell. Cellular target engagement assays confirm that the compound can enter the cell and physically bind to its intended target in the complex cellular environment.

Rationale and Causality

A compound's activity can be affected by cell permeability, efflux pumps, and off-target binding. Therefore, direct confirmation of target binding in a cellular context is a critical validation step.[19] The Cellular Thermal Shift Assay (CETSA) provides this confirmation by exploiting the principle that ligand binding typically stabilizes a protein against thermal denaturation.[20][21]

Key Methodology: Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures.[19] The binding of the compound stabilizes the target protein, so it remains soluble at higher temperatures compared to the unbound protein in control cells. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[22]

Experimental Protocol: CETSA

-

Cell Treatment: Treat cultured cells expressing the target kinase with either the vehicle (DMSO) or a saturating concentration of 5-(2-Chloro-benzyl)-thiazol-2-ylamine for 1-2 hours.

-

Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C).

-

Cell Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

-

Protein Detection: Analyze the amount of soluble target kinase in the supernatant of each sample by Western blot using a specific antibody.

-

Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.

Downstream Pathway Analysis

Confirming target engagement should be followed by demonstrating a functional consequence. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

-

Protocol: Western Blot for Phospho-Substrate: Treat cells with the compound for a set time. Lyse the cells and perform a Western blot using an antibody specific to the phosphorylated form of the downstream substrate. A reduction in the phospho-protein signal indicates that the compound is functionally inhibiting the kinase upstream in the signaling pathway.

Part 6: Elucidating the Mechanism of Action

Understanding how a compound inhibits its target kinase is vital for lead optimization. The most common mechanism for kinase inhibitors is competition with ATP at the enzyme's active site. Enzyme kinetics studies can definitively determine this.

Rationale and Causality

By measuring the rate of the kinase reaction at varying concentrations of both the substrate (ATP) and the inhibitor, we can determine if the inhibitor competes directly with ATP. This is typically visualized using a Lineweaver-Burk plot, which linearizes the Michaelis-Menten enzyme kinetics data.[23][24][25]

Key Methodology: Michaelis-Menten & Lineweaver-Burk Analysis

This analysis involves running a series of kinase activity assays (e.g., ADP-Glo™) under different conditions.

-

ATP-Competitive Inhibition: The inhibitor binds to the same site as ATP. In a Lineweaver-Burk plot, this results in lines with different slopes that intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.[26]

-

Non-Competitive Inhibition: The inhibitor binds to a site other than the ATP pocket (an allosteric site) and can bind whether ATP is bound or not. This reduces the effective enzyme concentration, lowering Vmax, but does not affect Km. The lines on the plot intersect on the x-axis.[26]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km are reduced. This results in parallel lines on a Lineweaver-Burk plot.[26]

Caption: Lineweaver-Burk plots illustrating different inhibition modes.

Conclusion

The 2-aminothiazole scaffold present in 5-(2-Chloro-benzyl)-thiazol-2-ylamine marks it as a compound of significant interest for kinase-targeted drug discovery. The systematic approach detailed in this guide provides a robust framework for its characterization. By integrating computational prediction with broad experimental screening and following up with rigorous biochemical and cellular validation, researchers can confidently identify its primary kinase targets, quantify its potency and selectivity, confirm its activity in a physiological context, and elucidate its precise mechanism of action. This structured, evidence-based workflow is fundamental to translating a promising chemical matter into a viable lead for therapeutic development.

References

-

Jagličić, D., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

-

DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

-

DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

-

Eurofins Discovery. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. Available at: [Link]

-

KinasePred. (n.d.). A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

-

ACS Publications. (n.d.). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Taylor & Francis Online. Available at: [Link]

-

Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Available at: [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

-

Advances in Bioscience and Biotechnology. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. SCIRP. Available at: [Link]

-

Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. Available at: [Link]

-

PubMed. (2021). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. PubMed. Available at: [Link]

-

YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

-

PLOS Computational Biology. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS. Available at: [Link]

-

National Institutes of Health. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. NIH. Available at: [Link]

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

-

Pharmacy Education. (n.d.). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Lineweaver–Burk plot – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

-

Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. Available at: [Link]

-

LibreTexts. (2020). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. LibreTexts. Available at: [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

-

National Institutes of Health. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH. Available at: [Link]

-

ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... ResearchGate. Available at: [Link]

-

Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

-

ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

-

National Institutes of Health. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. NIH. Available at: [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Available at: [Link]

-

RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer. RSC Publishing. Available at: [Link]

-

YouTube. (2017). Biochemistry | Michaelis-Menten Equation. YouTube. Available at: [Link]

-

SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link]

Sources

- 1. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. chayon.co.kr [chayon.co.kr]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 16. promega.com [promega.com]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 25. medschoolcoach.com [medschoolcoach.com]

- 26. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(2-Chloro-benzyl)-thiazol-2-ylamine Derivatives

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, highly promising class of these compounds: 5-(2-Chloro-benzyl)-thiazol-2-ylamine and its derivatives. We will delve into the critical structural motifs that govern their potent anticancer and anti-inflammatory activities, with a particular focus on their role as kinase inhibitors. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on this versatile scaffold. We will explore synthetic strategies, mechanisms of action, and detailed experimental protocols to empower further research and development in this area.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers unique electronic properties and the ability to act as a versatile pharmacophore, capable of engaging in multiple types of interactions with biological targets, most notably hydrogen bonding.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic activities.[1][4]

The core molecule of interest, 5-(2-Chloro-benzyl)-thiazol-2-ylamine , serves as an excellent template for SAR exploration. Its structure can be deconstructed into three key regions for modification, each playing a crucial role in modulating biological activity:

-

The 2-Amino Group: A critical interaction point, often forming hydrogen bonds with the hinge region of kinase ATP-binding pockets.[3]

-

The Thiazole Core: The central scaffold providing structural rigidity and influencing the overall physicochemical properties.

-

The 5-Benzyl Substituent: This group significantly impacts potency and selectivity, with the substitution pattern on the phenyl ring being a key determinant of activity.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most classical and widely employed method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[5][6][7] This robust reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-benzyl-2-aminothiazole analogs, the key starting material is a 1-halo-3-phenylpropan-2-one.

Caption: General workflow for the Hantzsch synthesis of 5-benzyl-2-aminothiazole derivatives.

A detailed, generalized protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Biological Activities & Mechanism of Action

Derivatives of the 5-benzyl-thiazol-2-ylamine scaffold have shown significant promise primarily in two therapeutic areas: oncology and inflammation.

Anticancer Activity: Kinase Inhibition

A predominant mechanism for the anticancer effects of 2-aminothiazole derivatives is the inhibition of protein kinases.[8] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The 2-aminothiazole motif is a bioisostere of the adenine moiety of ATP and can effectively compete for the ATP-binding site on kinases. The amino group at the 2-position and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the hinge region of the kinase.[3] The 5-benzyl group then extends into a deeper hydrophobic pocket, where substitutions on the phenyl ring can fine-tune potency and selectivity for specific kinases. Kinases reported to be targeted by this class of compounds include Src family kinases, CK2, and CHK1.

Caption: Simplified kinase inhibition pathway by 2-aminothiazole derivatives.

Anti-inflammatory Activity